![molecular formula C14H7ClF3N3O2 B1414450 3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-07-5](/img/structure/B1414450.png)
3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
“3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a complex organic compound that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The molecule also contains a phenyl ring with a trifluoromethyl group and a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyridine ring attached to an oxadiazole ring, with a phenyl ring further substituted with a trifluoromethyl group and a chlorine atom . The presence of these different functional groups and heterocycles would likely result in a variety of chemical properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring, for example, can participate in electrophilic substitution reactions, while the oxadiazole ring can undergo reactions at the nitrogen atoms . The trifluoromethyl group can also be reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Anti-Trypanosomal Activity
The structure of 3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one suggests potential use in anti-trypanosomal activity. Similar compounds have been studied for their action against Trypanosoma cruzi cysteine protease cruzain, which is a key target for Chagas disease treatment .
Molecular Docking Studies
Given its structural features, this compound could be used in molecular docking studies to predict the interaction with biological targets, such as enzymes or receptors. This is a crucial step in drug design and development .
Synthesis of Regioselective Compounds
Compounds with a 1,2,4-oxadiazole core are known for their ability to undergo regioselective synthesis, leading to products with structural diversity. This property can be exploited in the synthesis of new chemical entities for pharmaceutical applications .
Key Intermediate in Synthesis
The trifluoromethyl group and pyridine moiety present in the compound indicate its potential as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Educational Purposes
Lastly, this compound could serve as an example in educational settings to teach concepts related to organic synthesis, medicinal chemistry, and pharmacology.
Springer - Anti-Trypanosomal Activity Springer - Synthesis of Regioselective Compounds J-STAGE - Key Intermediate in Synthesis
properties
IUPAC Name |
3-[4-[2-chloro-5-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-2-1-8(14(16,17)18)6-9(10)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLCNBWLHICGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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